8-iso Prostaglandin F1alpha
Overview
Description
8-iso Prostaglandin F1alpha is an isoprostane, a type of eicosanoid that is formed independently of the cyclooxygenase enzyme. It was first identified in human semen and is present along with its 19-hydroxy congener at concentrations of 5-10 micrograms per milliliter of seminal plasma . Isoprostanes are products of lipid peroxidation and are considered reliable markers of oxidative stress in biological systems .
Mechanism of Action
Target of Action
8-iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a class of eicosanoids of non-cyclooxygenase origin . Isoprostanes are primarily produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes .
Mode of Action
It is known that isoprostanes, including 8-iso pgf1α, can exert potent physiological effects, often similar to those of the classic prostaglandins . They are recognized as potent vasoconstrictors, and they can also cause platelet aggregation .
Biochemical Pathways
8-iso PGF1α is part of the isoprostane pathway, which is a complex pathway involving lipid peroxidation. The formation of isoprostanes is a consequence of the peroxidation of arachidonic acid, a polyunsaturated fatty acid present in the phospholipids of cell membranes . This process is non-enzymatic and is induced by the presence of oxygen radicals .
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of 8-iso PGF1α in the human body are areas of ongoing research .
Result of Action
The physiological effects of 8-iso PGF1α are diverse and depend on the specific tissue and cell type. It has been associated with vasoconstriction and platelet aggregation . The compound’s role in these processes suggests it may be involved in the pathophysiology of conditions such as cardiovascular disease .
Action Environment
The action of 8-iso PGF1α can be influenced by various environmental factors. Oxidative stress, for instance, can increase the production of isoprostanes . Therefore, conditions that increase oxidative stress, such as inflammation, could potentially enhance the action of 8-iso PGF1α .
Biochemical Analysis
Biochemical Properties
8-iso Prostaglandin F1alpha interacts with various enzymes, proteins, and other biomolecules. It is a product of lipid peroxidation, specifically of arachidonic acid . This process does not involve cyclooxygenase enzymes, distinguishing it from the classic prostaglandin synthesis pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with oxidative stress levels, and its correlation with intra-abdominal fat (IAF) area and the glycolipid index has been studied .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is derived from lipid peroxidation, indicating that it may interact with lipid molecules within the cell
Metabolic Pathways
This compound is involved in the metabolic pathway of lipid peroxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin F1alpha typically involves the oxidation of arachidonic acid through a non-enzymatic pathway. This process can be induced by free radicals and reactive oxygen species, leading to the formation of various isoprostanes, including this compound .
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. The compound is usually synthesized in laboratories using chemical methods that mimic the natural oxidative processes .
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin F1alpha undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized isoprostanes, while reduction can yield less oxidized forms .
Scientific Research Applications
8-iso Prostaglandin F1alpha has several scientific research applications, including:
Comparison with Similar Compounds
8-iso Prostaglandin F2alpha: Another isoprostane with similar oxidative stress marker properties.
Prostaglandin F2alpha: A naturally occurring prostaglandin with similar biological activities but different synthesis pathways.
2,3-dinor-8-epi-prostaglandin F1alpha: A structurally related compound with slight differences in the carboxyalkyl chain and stereochemistry.
Uniqueness: 8-iso Prostaglandin F1alpha is unique due to its non-enzymatic formation and its specific role as a marker of oxidative stress. Its presence in seminal plasma and its specific interactions with prostanoid receptors also distinguish it from other similar compounds .
Properties
IUPAC Name |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-PUCCXBQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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